N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-(prop-2-en-1-yloxy)benzamide
Description
N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-(prop-2-en-1-yloxy)benzamide: is a synthetic organic compound that features a complex structure with multiple functional groups
Properties
Molecular Formula |
C24H18FN3O3 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C24H18FN3O3/c1-2-15-30-21-13-7-17(8-14-21)23(29)26-20-11-5-18(6-12-20)24-27-22(28-31-24)16-3-9-19(25)10-4-16/h2-14H,1,15H2,(H,26,29) |
InChI Key |
PBMCASAKSGJYMG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-(prop-2-en-1-yloxy)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole ring and the subsequent coupling with the benzamide moiety. Common reagents used in these reactions include phosphorus oxychloride (POCl3) for cyclization and palladium-catalyzed cross-coupling reactions for the final assembly .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Substitution: Reagents like bromine (Br2) for electrophilic substitution and sodium hydride (NaH) for nucleophilic substitution are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the prop-2-en-1-yloxy group can yield epoxides, while reduction of the oxadiazole ring can produce amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology: In biological research, N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-(prop-2-en-1-yloxy)benzamide is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors .
Medicine: In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases .
Industry: In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group and is used in similar applications, such as medicinal chemistry.
Disilane-bridged architectures: These compounds feature unique electronic properties and are used in materials science.
Uniqueness: N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-(prop-2-en-1-yloxy)benzamide is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile platform for the development of new materials and therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
